molecular formula C10H11NO3 B2661025 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol CAS No. 2490412-79-6

3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol

Cat. No.: B2661025
CAS No.: 2490412-79-6
M. Wt: 193.202
InChI Key: VFWGJZXWZVQIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol typically involves multiple steps, starting from simpler organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of amino derivatives .

Scientific Research Applications

3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its tricyclic structure provides a rigid framework that can influence its interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-5-3-1-2-4-6(5)10-8(13)7(12)9(4)14-10/h1-3,7-10,12-13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWGJZXWZVQIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3C(C(C2O3)O)O)C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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